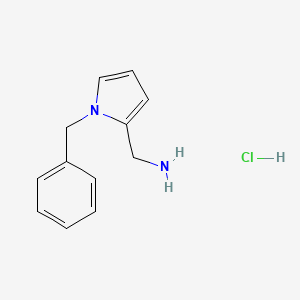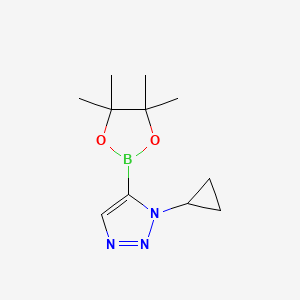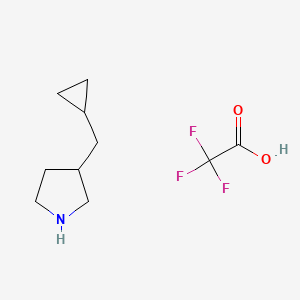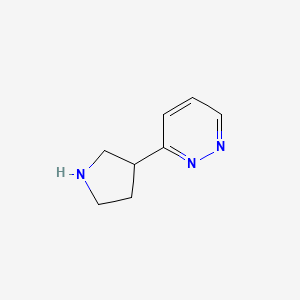
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group at the second position and a tetrafluoroethoxy group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the product. These methods are designed to minimize waste and reduce environmental impact, making them more sustainable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium phosphate), solvent (e.g., toluene or ethanol), and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-(1,1,2,2-tetrafluoroethoxy)-2-phenylpyridine.
Scientific Research Applications
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: This compound shares the tetrafluoroethane moiety but lacks the pyridine ring, making it less versatile in organic synthesis.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound has a similar tetrafluoroethoxy group but differs in the position and type of halogen substituents.
Uniqueness
2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C7H4ClF4NO |
|---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF4NO/c8-5-4(2-1-3-13-5)14-7(11,12)6(9)10/h1-3,6H |
InChI Key |
YXLKZLSJTQJOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)



![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
